

# Surface Modification of Nanoparticles with Sodium Hyaluronate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Hyaluronic acid sodium |           |
| Cat. No.:            | B15619249              | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# Introduction

The surface modification of nanoparticles with sodium hyaluronate (the sodium salt of hyaluronic acid, HA) is a pivotal strategy in the development of advanced drug delivery systems. HA is a naturally occurring, biocompatible, and biodegradable glycosaminoglycan that is a major component of the extracellular matrix.[1][2] Its unique physicochemical properties and biological functions make it an ideal candidate for nanoparticle functionalization.[2][3] A key advantage of using HA is its ability to actively target the CD44 receptor, a cell surface glycoprotein that is overexpressed in many types of cancer cells and is involved in cell proliferation, migration, and adhesion.[1][4][5] This targeted approach can enhance the intracellular delivery of therapeutic agents to tumor cells, thereby improving efficacy and reducing off-target side effects.[4][6]

These application notes provide detailed protocols for the synthesis of poly(lactic-co-glycolic acid) (PLGA) nanoparticles, their surface modification with sodium hyaluronate, loading of a model anticancer drug (doxorubicin), and subsequent characterization and in vitro evaluation.

# **Physicochemical Characterization of Nanoparticles**



The surface modification of nanoparticles with sodium hyaluronate induces significant changes in their physicochemical properties. These changes are crucial for their in vivo performance, influencing their stability, biocompatibility, and cellular uptake. The following tables summarize the typical quantitative data obtained before and after HA modification.

Table 1: Physicochemical Properties of PLGA Nanoparticles Before and After Hyaluronic Acid (HA) Modification.

| Parameter                  | Unmodified PLGA<br>Nanoparticles | HA-Modified PLGA<br>Nanoparticles | Reference(s) |
|----------------------------|----------------------------------|-----------------------------------|--------------|
| Average Particle Size (nm) | 298.11 ± 20.15                   | 390.84 ± 27.28                    | [7]          |
| Polydispersity Index (PDI) | 0.155                            | 0.139                             | [1]          |
| Zeta Potential (mV)        | +34.3 ± 5.2                      | -36.1 ± 5.4                       | [7]          |

Note: The shift in zeta potential from positive to negative is a strong indicator of successful HA coating due to the anionic nature of hyaluronic acid.[7][8]

Table 2: Doxorubicin (DOX) Loading and Release Characteristics of HA-Modified Nanoparticles.

| Parameter                              | Value     | Reference(s) |
|----------------------------------------|-----------|--------------|
| Drug Loading Content (DLC, %)          | 6.7 - 6.9 | [9]          |
| Encapsulation Efficiency (EE, %)       | 71.6 - 85 | [9][10]      |
| Cumulative DOX Release at pH 7.4 (24h) | 21.4%     | [4][11]      |
| Cumulative DOX Release at pH 5.0 (24h) | 58.9%     | [4][11]      |



Note: The pH-dependent drug release is a desirable feature for cancer therapy, as the tumor microenvironment is typically more acidic than physiological pH.[4][11]

# **Experimental Protocols**

Herein, we provide detailed, step-by-step protocols for the preparation and evaluation of HA-modified nanoparticles.

# Protocol 1: Synthesis of PLGA Nanoparticles by Nanoprecipitation

This protocol describes the synthesis of PLGA nanoparticles using the nanoprecipitation (solvent displacement) method.[12][13]

#### Materials:

- Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 12 kDa)
- Acetone
- Pluronic® F-108
- Deionized water
- · Magnetic stirrer
- Syringe pump

#### Procedure:

- Dissolve 76 mg of PLGA in 5 mL of acetone. Gently warm and stir the solution to ensure the complete dissolution of the polymer.
- In a separate beaker, prepare a 50 mL aqueous solution containing 14 mg of Pluronic® F-108.
- Place the aqueous solution on a magnetic stirrer and stir vigorously.



- Using a syringe pump, add the organic phase (PLGA solution) dropwise to the aqueous phase at a rate of 1 mL/min.
- Continue stirring the resulting nanoparticle suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.
- The resulting PLGA nanoparticles can be collected by centrifugation for further use.

# Protocol 2: Surface Modification of PLGA Nanoparticles with Sodium Hyaluronate

This protocol details the covalent conjugation of sodium hyaluronate to the surface of PLGA nanoparticles using carbodiimide chemistry (EDC/NHS).[1][14]

#### Materials:

- PLGA nanoparticles (from Protocol 1)
- Sodium hyaluronate (HA)
- 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 4.7)
- Centrifuge

### Procedure:

- Disperse the PLGA nanoparticles in MES buffer.
- In a separate container, dissolve sodium hyaluronate in MES buffer and allow it to presoak overnight for complete solubilization and swelling.
- Activate the carboxylic acid groups of HA by adding EDC and NHS to the HA solution. Allow the reaction to proceed for 2 hours.



- Add the PLGA nanoparticle suspension to the activated HA solution.
- Stir the mixture overnight at room temperature to allow for the conjugation of HA to the nanoparticle surface.
- Remove excess and unreacted HA by performing three cycles of centrifugation at 15,000 x g for 20 minutes, redispersing the nanoparticle pellet in deionized water after each cycle.

# Protocol 3: Doxorubicin (DOX) Loading into HA-Modified Nanoparticles

This protocol describes the loading of doxorubicin into the HA-modified PLGA nanoparticles.[4] [11][15]

#### Materials:

- HA-modified PLGA nanoparticles (from Protocol 2)
- Doxorubicin hydrochloride (DOX·HCI)
- Triethylamine (TEA)
- N,N-dimethylformamide (DMF)
- Formamide
- Dialysis bag (MWCO 3.5 kDa)
- Deionized water

#### Procedure:

- Dissolve the HA-modified PLGA nanoparticles in formamide.
- In a separate vial, disperse DOX·HCl in DMF in the presence of TEA (molar ratio of TEA to DOX = 1.3:1).
- Add the DOX solution dropwise to the nanoparticle solution while stirring.



- Transfer the mixed suspension into a dialysis bag (MWCO 3.5 kDa).
- Dialyze the suspension against deionized water for an adequate period to remove unloaded drug and organic solvents. Change the dialysis medium frequently.
- The resulting DOX-loaded HA-modified nanoparticles can be collected for characterization.

# **Protocol 4: Characterization of Nanoparticles**

- 4.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential
- Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS).
- Procedure:
  - Dilute the nanoparticle suspension in deionized water for size and PDI measurements,
    and in 10 mM NaCl for zeta potential measurement.[8][16]
  - Perform the measurements in triplicate at 25°C.[8]
  - Analyze the data to obtain the average particle size, PDI, and zeta potential.
- 4.2 Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
- Instrumentation: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer.
- Procedure:
  - Lyophilize a known amount of the DOX-loaded nanoparticle suspension.
  - Dissolve the lyophilized powder in a suitable solvent to break the nanoparticles and release the encapsulated drug.
  - Quantify the amount of DOX using a validated HPLC or UV-Vis method.
  - Calculate DLC and EE using the following formulas:[17]
    - DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100



■ EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

# **Protocol 5: In Vitro Drug Release Study**

This protocol describes the in vitro release of DOX from the HA-modified nanoparticles at different pH values.[4][11][18]

#### Materials:

- DOX-loaded HA-modified nanoparticles
- Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0
- Dialysis bag (MWCO 3.5 kDa)
- Shaking incubator

#### Procedure:

- Disperse a known amount of DOX-loaded nanoparticles in PBS (pH 7.4 or 5.0) and place the suspension in a dialysis bag.
- Place the dialysis bag in a larger container with a known volume of the corresponding fresh PBS.
- Incubate at 37°C in a shaking incubator.
- At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
- Quantify the amount of DOX in the collected samples using HPLC or UV-Vis spectrophotometry.
- Plot the cumulative percentage of drug release versus time.

# **Protocol 6: In Vitro Cellular Uptake Study**

This protocol evaluates the cellular uptake of HA-modified nanoparticles in CD44-positive cancer cells using flow cytometry.[2][19]



#### Materials:

- Fluorescently labeled HA-modified nanoparticles (e.g., loaded with a fluorescent dye or using a fluorescently tagged polymer)
- CD44-positive cancer cell line (e.g., A549, MCF7)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Flow cytometer

#### Procedure:

- Seed the cancer cells in 6-well plates and allow them to adhere overnight.
- Incubate the cells with the fluorescently labeled HA-modified nanoparticles at a specific concentration for a defined period (e.g., 2-4 hours).
- As a control for CD44-mediated uptake, pre-incubate a set of cells with an excess of free HA before adding the nanoparticles.
- After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
- Detach the cells from the plates and resuspend them in PBS.
- Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity,
  which corresponds to the amount of nanoparticle uptake.[20]

# **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and surface modification of PLGA nanoparticles with hyaluronic acid.





Click to download full resolution via product page

Caption: CD44-mediated endocytosis of hyaluronic acid-modified nanoparticles for targeted drug delivery.





### Click to download full resolution via product page

Caption: Workflow for the in vitro cellular uptake assay of HA-modified nanoparticles using flow cytometry.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Hyaluronic Acid-decorated PLGA-PEG Nanoparticles for Targeted Delivery of SN-38 to Ovarian Cancer | Anticancer Research [ar.iiarjournals.org]
- 2. Characterization of CD44-Mediated Cancer Cell Uptake and Intracellular Distribution of Hyaluronan-Grafted Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | An Augmented Method for Collecting PLGA Nanoparticles and the Fabrication of 1, 3, 4, 6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc)-Loaded PLGA Nanoparticles for Efficient and Prospective in Vivo Metabolic Processing [frontiersin.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Facile One-Pot Preparation of Self-Assembled Hyaluronate/Doxorubicin Nanoaggregates for Cancer Therapy [mdpi.com]
- 6. libir.josai.ac.jp [libir.josai.ac.jp]
- 7. Effect of cryoprotection on particle size stability and preservation of chitosan nanoparticles with and without hyaluronate or alginate coating PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]

# Methodological & Application





- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Doxorubicin-loaded dual-functional hyaluronic acid nanoparticles: Preparation, characterization and antitumor efficacy in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Hyaluronic Acid Conjugates as Vectors for the Active Targeting of Drugs, Genes and Nanocomposites in Cancer Treatment [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry -Nanoscale (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Surface Modification of Nanoparticles with Sodium Hyaluronate: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619249#surface-modification-of-nanoparticles-with-hyaluronic-acid-sodium]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com